5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine
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Description
5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine (CFPT) is a synthetic compound with a wide range of applications in scientific research. CFPT has been studied for its potential use in various biochemical and physiological processes, including enzyme inhibition, protein-protein interactions, and drug delivery.
Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. In particular, 5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine exhibits inhibitory activity against influenza A virus . Its antiviral properties make it a candidate for further investigation.
- The compound’s structure suggests potential as an anti-cancer agent. While specific studies on this compound are limited, related indole derivatives have shown promise in cancer research. Investigating its effects on cancer cell lines could yield valuable insights.
- Indole derivatives have been investigated for their potential against Mycobacterium tuberculosis (MTB). Although specific data on this compound are scarce, its structure aligns with other antitubercular agents .
- The compound contains a boronic acid moiety, making it suitable for Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation in organic synthesis .
- The compound’s structure suggests it could be relevant in the preparation of GABA (gamma-aminobutyric acid) agonists. GABA plays a crucial role in neurotransmission and has therapeutic implications .
Antiviral Activity
Anti-Cancer Properties
Antitubercular Activity
Suzuki Cross-Coupling Reactions
GABA Agonist Preparation
properties
IUPAC Name |
5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-2-1-3-8(15)4-7/h1-6H,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBKWXGDVMKKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(S2)C3=NC(=NC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine |
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